molecular formula C12H9N B6154998 1-(isocyanomethyl)naphthalene CAS No. 227023-80-5

1-(isocyanomethyl)naphthalene

Cat. No.: B6154998
CAS No.: 227023-80-5
M. Wt: 167.2
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Description

1-(Isocyanomethyl)naphthalene (CAS: 1984-04-9) is a naphthalene derivative featuring an isocyanomethyl (-CH2NC) substituent at the 1-position of the naphthalene ring. This compound is structurally characterized by the electron-withdrawing isocyanide group, which imparts unique reactivity and utility in organic synthesis, particularly in multicomponent reactions (MCRs) such as the Ugi reaction . Its extended aromatic system enhances stability and electron delocalization, making it valuable in medicinal chemistry for designing ligands and bioactive molecules .

Properties

CAS No.

227023-80-5

Molecular Formula

C12H9N

Molecular Weight

167.2

Purity

95

Origin of Product

United States

Preparation Methods

The synthesis of 1-(isocyanomethyl)naphthalene involves several steps, typically starting with the naphthalene core. One common method includes the reaction of naphthalene with formaldehyde and a primary amine to form the corresponding imine, which is then treated with phosgene to yield the isocyanomethyl derivative . The reaction conditions often require careful control of temperature and pH to ensure high yields and purity. Industrial production methods may involve large-scale reactions in specialized reactors to handle the hazardous reagents and ensure safety.

Chemical Reactions Analysis

1-(Isocyanomethyl)naphthalene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form naphthoquinone derivatives, which are important intermediates in the synthesis of dyes and pigments.

    Reduction: Reduction of the isocyanomethyl group can yield amine derivatives, which are useful in the synthesis of pharmaceuticals.

    Substitution: The isocyanomethyl group can participate in nucleophilic substitution reactions, forming a variety of substituted naphthalene derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(Isocyanomethyl)naphthalene has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including heterocycles and polymers.

    Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Some derivatives of this compound are being investigated for their potential use as therapeutic agents in treating various diseases.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(isocyanomethyl)naphthalene exerts its effects depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes and receptors, leading to various biochemical effects. For example, naphthoquinone derivatives can generate reactive oxygen species (ROS) that induce oxidative stress in microbial cells, leading to their death . In medicinal chemistry, the compound’s derivatives may inhibit specific enzymes or signaling pathways involved in disease progression .

Comparison with Similar Compounds

Table 1: Comparison with Benzene Analogs

Property This compound (Isocyanomethyl)benzene
Molecular Formula C11H9N C8H7N
Molecular Weight (g/mol) 155.20 117.15
Key Application Dopamine receptor ligands Vaccine adjuvants

Naphthalene Isocyanates: 1-Isocyanatonaphthalene

1-Isocyanatonaphthalene (C11H7NO, CAS: 86-84-0) differs by replacing the -CH2NC group with a direct isocyanate (-NCO) substituent. Key distinctions:

  • Reactivity: The isocyanate group is more electrophilic, favoring nucleophilic addition reactions, whereas the isocyanomethyl group participates in cycloadditions and MCRs .

Table 2: Functional Group Comparison

Compound Functional Group Key Reactivity
This compound -CH2NC Cycloadditions, MCRs
1-Isocyanatonaphthalene -NCO Nucleophilic additions

Positional Isomers: 1- vs. 2-Substituted Naphthalenes

1-Isocyanonaphthalene and 2-isocyanonaphthalene (CAS: 10124-78-4) are positional isomers. The substitution pattern affects:

  • Electronic Effects : The 1-position in naphthalene experiences greater steric hindrance, altering reaction kinetics in heterocycle formation .
  • Crystallography : 1-Substituted derivatives often exhibit distinct packing modes due to asymmetric electron distribution .

Substituted Derivatives: Halogenated and Functionalized Variants

  • 1-Chloro-4-isocyanatonaphthalene (CAS: N/A): Introduces a chloro substituent, enhancing electrophilicity for nucleophilic aromatic substitution .
  • 1-Chloro-6-(chloromethyl)naphthalene (CAS: 18612-90-3): A chloromethyl derivative serving as a precursor for further functionalization .

Table 3: Substituted Derivatives

Compound Substituent Application
1-Chloro-4-isocyanatonaphthalene Cl, -NCO Intermediate for agrochemicals
1-(2-Isocyanatoethyl)naphthalene -CH2CH2NCO Polyurethane crosslinking

Isothiocyanate Derivatives: 1-Cyclopropyl-4-isothiocyanatonaphthalene

This compound (CAS: N/A) replaces the isocyanide with an isothiocyanate (-NCS) group. Key differences:

  • Reactivity : Isothiocyanates undergo thiol-ene reactions, contrasting with the radical-based reactivity of isocyanides .
  • Biological Activity : Isothiocyanates are explored for anticancer properties, whereas isocyanides are leveraged in antimicrobial agents .

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